2-Bromodibenzothiophene
Overview
Description
2-Bromodibenzothiophene is an organobromine compound with the molecular formula C12H7BrS. It is a derivative of dibenzothiophene, where a bromine atom is substituted at the 2-position of the dibenzothiophene ring. This compound is widely used as an intermediate in the synthesis of more complex organic molecules, particularly in the field of organic electronics .
Mechanism of Action
Target of Action
2-Bromodibenzothiophene is primarily used as an intermediate for the synthesis of more complex structures, specifically organic semiconductors . These semiconductors are used in light-emitting diodes (LEDs), field-effect transistors (FETs), and photovoltaic devices .
Mode of Action
The compound interacts with its targets by serving as a building block in the synthesis of organic semiconductors. For instance, it is used in the synthesis of bipolar 4,4′-bis (dibenzothiophene-S,S-dioxide-2-yl)triphenylamine (DSTPA), which contains a strongly electron-withdrawing core and a strongly electron-donating core with a biphenyl bridge . This structure allows DSTPA to easily accept both holes and electrons .
Biochemical Pathways
The compound plays a crucial role in the synthesis of organic semiconductors, which are integral to the functioning of various electronic devices .
Result of Action
The use of this compound in the synthesis of organic semiconductors leads to the creation of devices with high efficiency. For example, a vacuum-deposited blue PhOLED device with FIrPic as the phosphorescence emitter exhibited a maximum current efficiency of 35.6 cd A−1, power efficiencies of 29.4 lm W−1, and external quantum efficiencies of 20.0% .
Biochemical Analysis
Biochemical Properties
2-Bromodibenzothiophene plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes and proteins, facilitating the formation of new chemical bonds. For instance, it is involved in copper-catalyzed Ullmann-type reactions, where it couples with primary and secondary amines to form N-substituted dibenzothiophenes . These interactions are crucial for the development of new pharmaceuticals and organic materials.
Cellular Effects
The effects of this compound on cellular processes are multifaceted. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the expression of genes involved in oxidative stress responses and apoptosis . Additionally, it has been observed to alter cellular metabolism by interacting with key metabolic enzymes, thereby influencing the overall metabolic flux within cells.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. For example, in the copper-catalyzed Ullmann-type reaction, this compound binds to the copper catalyst, facilitating the formation of carbon-nitrogen bonds . This interaction is essential for the synthesis of N-substituted dibenzothiophenes and other complex organic molecules.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to changes in its biochemical activity . Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro and in vivo models.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to have minimal toxic effects, while higher doses can lead to adverse effects such as oxidative stress and apoptosis . Threshold effects have been noted, where a specific dosage range is required to achieve the desired biochemical activity without causing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. It undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation with endogenous molecules . These metabolic processes are crucial for the compound’s excretion and overall biochemical activity.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments . The compound’s transport properties are essential for its biochemical activity and potential therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is determined by various targeting signals and post-translational modifications. It can be directed to specific compartments or organelles, where it exerts its biochemical effects
Preparation Methods
2-Bromodibenzothiophene can be synthesized through several methods. One common synthetic route involves the bromination of dibenzothiophene using N-bromosuccinimide (NBS) in the presence of a catalyst such as acid clay. The reaction is typically carried out in a solvent like ethylene chloride at a controlled temperature of around 10°C. After the reaction, the product is purified through recrystallization .
Reaction Conditions:
Reagents: Dibenzothiophene, N-bromosuccinimide (NBS), acid clay
Solvent: Ethylene chloride
Temperature: 10°C
Reaction Time: 6 hours
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
2-Bromodibenzothiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include organolithium or Grignard reagents.
Oxidation Reactions: The sulfur atom in the dibenzothiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can be reduced to form dibenzothiophene using reducing agents such as lithium aluminum hydride.
Major Products:
- Substituted dibenzothiophenes
- Dibenzothiophene sulfoxides and sulfones
- Dibenzothiophene
Scientific Research Applications
2-Bromodibenzothiophene has a wide range of applications in scientific research:
Organic Electronics: It is used as an intermediate in the synthesis of organic semiconductors for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaic devices (OPVs).
Pharmaceuticals: The compound serves as a building block for the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Material Science: It is utilized in the development of advanced materials with specific electronic and optical properties.
Comparison with Similar Compounds
2-Bromodibenzothiophene can be compared with other brominated dibenzothiophenes and related compounds:
2-Bromobenzothiophene: Similar structure but with a single benzene ring fused to a thiophene ring.
2,8-Dibromodibenzothiophene: Contains two bromine atoms, which can lead to different reactivity and applications.
2-Bromodibenzofuran: Similar structure but with an oxygen atom instead of sulfur.
Uniqueness: this compound’s unique combination of a bromine atom and a dibenzothiophene structure makes it particularly valuable in the synthesis of organic semiconductors and advanced materials. Its ability to undergo various chemical reactions and form complex structures sets it apart from other similar compounds .
Properties
IUPAC Name |
2-bromodibenzothiophene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrS/c13-8-5-6-12-10(7-8)9-3-1-2-4-11(9)14-12/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJICRIUYZZESMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(S2)C=CC(=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80305909 | |
Record name | 2-Bromodibenzothiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80305909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22439-61-8 | |
Record name | 22439-61-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172586 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Bromodibenzothiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80305909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 2-Bromodibenzothiophene a valuable precursor in organic synthesis?
A1: this compound serves as a versatile building block for creating various complex molecules. Its reactivity stems from the bromine atom, which can be readily substituted through reactions like the Nickel-catalyzed cross-coupling reaction [] and Copper (I)-catalyzed Ullmann C–N coupling []. This allows for the introduction of diverse functional groups, leading to the synthesis of novel materials with tailored properties.
Q2: How is this compound utilized in polymer chemistry?
A2: this compound acts as a key starting material for synthesizing monomers like 2-vinyldibenzothiophene [, ]. This monomer, containing the dibenzothiophene moiety, can undergo both homopolymerization and copolymerization with other monomers like styrene [, ]. The resulting polymers exhibit interesting thermal properties, with glass transition temperatures increasing proportionally with the content of the 2-vinyldibenzothiophene unit []. This highlights its potential in developing materials with enhanced thermal stability.
Q3: What are the advantages of using anionic polymerization for 2-vinyldibenzothiophene?
A3: Anionic polymerization of 2-vinyldibenzothiophene demonstrates a living character, meaning the polymerization proceeds without significant termination reactions []. This characteristic allows for precise control over the molecular weight and polydispersity of the resulting poly(2-vinyldibenzothiophene) []. Additionally, it enables the synthesis of well-defined block copolymers with controlled architectures by sequentially adding different monomers during the polymerization process [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.